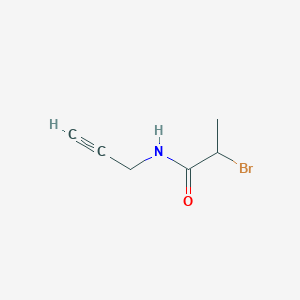

2-bromo-N-(prop-2-yn-1-yl)propanamide

Description

2-Bromo-N-(prop-2-yn-1-yl)propanamide is a brominated amide derivative characterized by a propanamide backbone (CH3-CHBr-CONH-) with a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. The bromine atom at the 2-position enhances its reactivity as an alkylating agent, while the propargyl group introduces alkyne functionality, enabling applications in click chemistry and bioconjugation . This compound is synthesized via nucleophilic substitution reactions, often involving bromoacetyl bromide and propargylamine derivatives under controlled conditions . Its structural features make it valuable in medicinal chemistry, polymer science, and agrochemical research.

Properties

Molecular Formula |

C6H8BrNO |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

2-bromo-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C6H8BrNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) |

InChI Key |

QGEJHGCZJSCQAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC#C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(prop-2-yn-1-yl)propanamide typically involves the bromination of N-(prop-2-yn-1-yl)propanamide. One common method includes the reaction of N-(prop-2-yn-1-yl)propanamide with bromine in an inert solvent such as dichloromethane at low temperatures . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-bromo-N-(prop-2-yn-1-yl)propanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine (TEA) or potassium carbonate (K₂CO₃).

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and other substituted amides.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Coupling Reactions: Products include various alkynes and arylated compounds.

Scientific Research Applications

2-Bromo-N-(prop-2-yn-1-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(prop-2-yn-1-yl)propanamide involves its reactivity as a brominated amide. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The prop-2-yn-1-yl group can also participate in various reactions, such as oxidation and coupling, to form diverse products . These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural Comparison of Brominated Propanamide/Acetamide Derivatives

Key Observations :

- Propargyl vs. Aromatic Substituents : The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), whereas aromatic substituents (e.g., 2-methylphenyl) enhance lipophilicity, favoring drug delivery .

- Halogen Effects : Bromine offers moderate reactivity compared to iodine (higher leaving-group ability in 2-iodoacetamide) and chlorine (lower electronegativity) .

- Chain Length : Propanamide derivatives (3-carbon backbone) exhibit higher molecular weight and altered solubility compared to acetamides (2-carbon) .

Table 2: Reaction Yields and Conditions for Selected Compounds

Physicochemical Properties

Table 3: Selected Physical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.